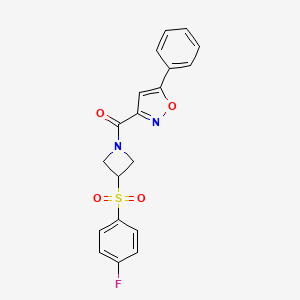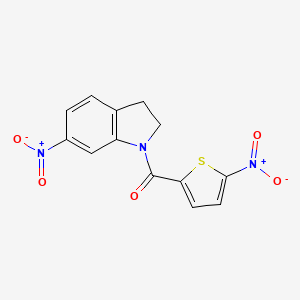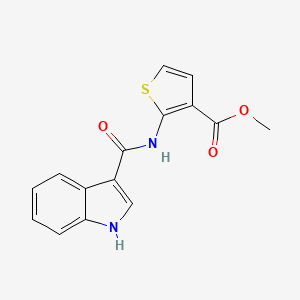![molecular formula C14H11Cl2NO B2644014 4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol CAS No. 1993626-49-5](/img/structure/B2644014.png)
4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol” is a Schiff base ligand . It is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . The molecular formula is C14H11Cl2NO .
Synthesis Analysis
The Schiff base ligand was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points . The metal complexes formed had the general formulae [M(L)2(H2O)2], where L = Schiff base ligand (C13H9ClFNO) and M = Mn, Co, Ni, Cu, and Zn .Chemical Reactions Analysis
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .Physical And Chemical Properties Analysis
The Schiff base ligand has a brown color and a melting point greater than 350°C . Its molar conductance is 16 Ohm^-1 cm^2 mol^-1 .科学的研究の応用
Solvatochromism and Spectroscopic Applications
- 4-[[(4-nitrophenyl)methylene]imino]phenols exhibit solvatochromic behavior, which is useful in investigating binary solvent mixtures and understanding solvent-solvent and solute-solvent interactions. This is significant for applications in solvatochromic switches and probes for solvent analysis (Nandi et al., 2012).
Structural and Thermal Analyses
- Copper(II) and oxido-vanadium(IV) complexes of similar compounds have been synthesized and characterized. These compounds exhibit distinct geometries and are significant for understanding metal-ligand interactions and thermal behavior (Takjoo et al., 2013).
Biological Activity
- Novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its metal complexes have been studied for their biological activity. This includes antimicrobial properties and interactions with DNA, indicating potential applications in medicine and biochemistry (Palreddy et al., 2015).
DNA Interaction Studies
- 4-Aminophenol derivatives, including 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, have been synthesized and analyzed for their interaction with human DNA. These studies are crucial for understanding the potential of these compounds as anticancer agents (Rafique et al., 2022).
Magnetic Properties and Luminescence
- Lanthanide complexes utilizing similar compounds have been explored for their magnetic properties and near-infrared luminescence. This is relevant for applications in magnetic materials and optoelectronics (Wu et al., 2019).
作用機序
将来の方向性
The Schiff base ligand and its metal (II) complexes have shown promising antibacterial activities . Therefore, future research could focus on exploring their potential applications in the treatment of bacterial infections and other diseases. Further studies could also investigate the synthesis of other Schiff base ligands and their metal complexes, and evaluate their biological activities.
特性
IUPAC Name |
4-chloro-2-[(3-chloro-4-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-4-12(7-13(9)16)17-8-10-6-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCUWWNICJYWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2643931.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2643935.png)

![3-(4-fluorophenyl)-1-hexyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2643938.png)
![3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2643941.png)
![N-isopropyl-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2643943.png)
![2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide](/img/structure/B2643945.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2643948.png)


![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2643953.png)
